molecular formula C14H13N2O3P B14572890 Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate CAS No. 61500-16-1

Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate

Cat. No.: B14572890
CAS No.: 61500-16-1
M. Wt: 288.24 g/mol
InChI Key: FFKVNPIMVFPVRG-UHFFFAOYSA-N
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Description

Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings

Properties

CAS No.

61500-16-1

Molecular Formula

C14H13N2O3P

Molecular Weight

288.24 g/mol

IUPAC Name

N-[methyl(phenoxy)phosphoryl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H13N2O3P/c1-20(17,19-11-7-3-2-4-8-11)16-14-15-12-9-5-6-10-13(12)18-14/h2-10H,1H3,(H,15,16,17)

InChI Key

FFKVNPIMVFPVRG-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(NC1=NC2=CC=CC=C2O1)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate typically involves the reaction of 2-aminophenol with a suitable phosphonamidate precursor. One common method involves the use of 2-aminophenol and phenyl phosphonamidate under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzoxazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-1,3-benzoxazol-2-yl-P-methylphosphonamidate is unique due to its specific phosphonamidate functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties .

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